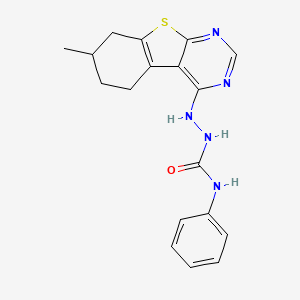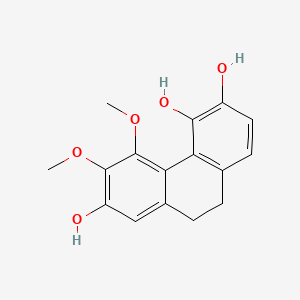
Anticancer agent 149
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 149 is a compound isolated from the rhizome of Dioscorea membranacea, a plant known for its medicinal properties. This compound exhibits selective cytotoxic activity against MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 31.41 μM . The molecular formula of this compound is C16H16O5, and it belongs to the class of phenols and polyphenols .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 149 involves the extraction from the rhizome of Dioscorea membranacea. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active compound. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of high-performance liquid chromatography (HPLC) and other advanced separation techniques to ensure the purity and consistency of the compound .
化学反応の分析
Types of Reactions
Anticancer agent 149 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
科学的研究の応用
Anticancer agent 149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of phenolic compounds.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity.
Industry: Potentially used in the development of anticancer drugs and formulations
作用機序
The mechanism of action of Anticancer agent 149 involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. The compound also targets specific molecular markers such as Bax, Bcl-2, and caspase-3 proteins, which are involved in the regulation of apoptosis .
類似化合物との比較
Anticancer agent 149 can be compared with other similar compounds, such as:
Curcumin: A polyphenolic compound with anticancer properties, known for its ability to modulate multiple signaling pathways.
Resveratrol: Another polyphenol with anticancer activity, particularly known for its effects on the PI3K/Akt pathway.
Quercetin: A flavonoid with anticancer properties, known for its ability to induce apoptosis and inhibit cell proliferation
This compound is unique due to its selective cytotoxicity against specific cancer cell lines and its origin from a medicinal plant, Dioscorea membranacea .
特性
分子式 |
C16H16O5 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC名 |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,5,6-triol |
InChI |
InChI=1S/C16H16O5/c1-20-15-11(18)7-9-4-3-8-5-6-10(17)14(19)12(8)13(9)16(15)21-2/h5-7,17-19H,3-4H2,1-2H3 |
InChIキー |
KTEWNCIIDZFOCY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

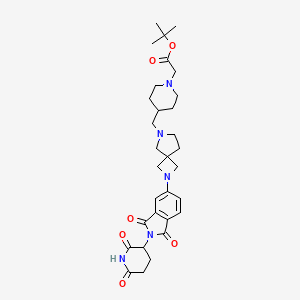
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
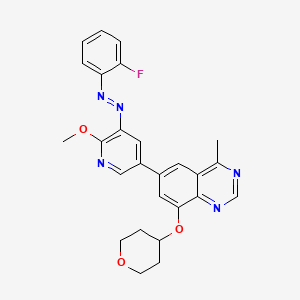

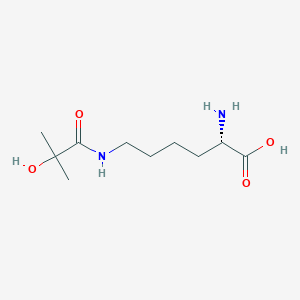
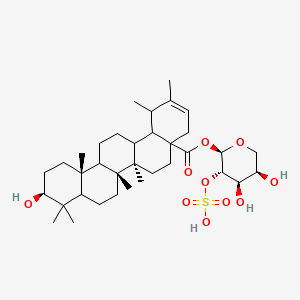
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
